(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride
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Overview
Description
(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride: is a chemical compound belonging to the thiazole derivatives family. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride typically involves the following steps:
Formation of Thiazole Ring: : The thiazole ring is formed by cyclization reactions involving aminothiols and α-haloketones.
Methylation: : The thiazole ring is methylated at the 4-position to introduce the methyl group.
Phenylmethanamine Addition: : The phenylmethanamine moiety is introduced through a nucleophilic substitution reaction.
Dihydrochloride Formation: : The final product is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the thiazole ring into corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can reduce the thiazole ring or the amine group.
Substitution: : Nucleophilic substitution reactions can introduce different substituents on the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Thiazole sulfoxides and sulfones.
Reduction: : Reduced thiazoles and amines.
Substitution: : Substituted thiazoles and phenyl derivatives.
Scientific Research Applications
(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Other thiazole derivatives, such as 2-methylthiazole and 4-methylthiazole .
Uniqueness: : The presence of the phenylmethanamine group and the dihydrochloride salt form contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)-phenylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9;;/h2-7,10H,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSGNYPVOKZSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248268-06-4 |
Source
|
Record name | (4-methyl-1,3-thiazol-2-yl)(phenyl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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